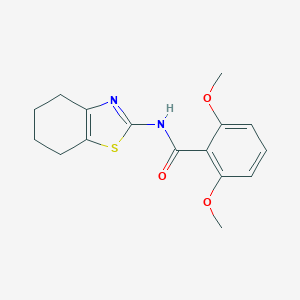
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as DM-BTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DM-BTB is a benzamide derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide acts as a selective inhibitor of PP2A, which leads to the activation of the NMDA receptor. The NMDA receptor is a glutamate receptor that is involved in synaptic plasticity, learning, and memory processes. The activation of the NMDA receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound has been shown to enhance the activity of the NMDA receptor by inhibiting the dephosphorylation of the receptor by PP2A.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including enhanced synaptic plasticity, improved learning and memory, and neuroprotection against oxidative stress-induced neuronal damage. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments, including its selectivity for PP2A and its ability to enhance the activity of the NMDA receptor. However, there are also some limitations to its use, including the complex synthesis process and the potential for off-target effects.
Future Directions
There are several potential future directions for 2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide research, including its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may also have applications in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been synthesized using various methods, including the reaction of 2,6-dimethoxyaniline and 2-aminobenzothiazole in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2,6-dimethoxyaniline and 2-aminobenzothiazole in the presence of 1,3-dimethylbarbituric acid and sulfuric acid. The synthesis of this compound is a complex process that requires careful handling and precise conditions to obtain high yields of pure product.
Scientific Research Applications
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes, including neuronal signaling. This compound has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage.
properties
Molecular Formula |
C16H18N2O3S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H18N2O3S/c1-20-11-7-5-8-12(21-2)14(11)15(19)18-16-17-10-6-3-4-9-13(10)22-16/h5,7-8H,3-4,6,9H2,1-2H3,(H,17,18,19) |
InChI Key |
UWXNXCYFUYXLLV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)CCCC3 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)
![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)


![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)
![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)


![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)



